molecular formula C21H18 B371670 2,6,10-Trimethyltriphenylene CAS No. 111799-94-1

2,6,10-Trimethyltriphenylene

Cat. No. B371670
CAS RN: 111799-94-1
M. Wt: 270.4g/mol
InChI Key: WWPSQKOIRNLWPD-UHFFFAOYSA-N
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Description

2,6,10-Trimethyltriphenylene is a chemical compound with the molecular formula C21H18 . It is a derivative of triphenylene .


Synthesis Analysis

The synthesis of 2,6,10-Trimethyltriphenylene involves several steps . The process starts with the reflux of 4-Methylcyclohexanone with zirconium tetrachloride, followed by the addition of chloroform . The product is then recrystallised from butanol to yield 2,6,10-trimethyl-dodecahydrotriphenylene . This is further refluxed with Pd/C in triglyme under argon . After the addition of chloroform and heating to reflux, the chloroform is evaporated and the product is recrystallised from butanol to yield 2,6,10-trimethyltriphenylene .


Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethyltriphenylene consists of three benzene rings fused together with three methyl groups attached at the 2nd, 6th, and 10th carbon atoms . The molecule contains a total of 42 bonds, including 24 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .

properties

IUPAC Name

2,6,10-trimethyltriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-13-4-7-16-19(10-13)17-8-5-14(2)12-21(17)18-9-6-15(3)11-20(16)18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSQKOIRNLWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethyltriphenylene

Q & A

Q1: What is significant about the synthesis of 2,6,10-Trimethyltriphenylene described in these papers?

A1: The synthesis of 2,6,10-Trimethyltriphenylene is notable for its relative simplicity and efficiency. [, , ] One method uses readily available starting materials like 4-methylcyclohexanone and employs copper(II) chloride as a catalyst to produce the trimer, 2,6,10-Trimethyltriphenylene. [, ] This approach offers a streamlined route compared to more complex synthetic pathways.

Q2: What are the potential applications of 2,6,10-Trimethyltriphenylene derivatives?

A2: 2,6,10-Trimethyltriphenylene can be further functionalized to create derivatives with interesting properties. For example, introducing alkoxycarbonyl groups at specific positions leads to molecules that exhibit liquid crystalline behavior at room temperature. [, ] These liquid crystalline materials are of interest for organic optoelectronic devices due to their potential for self-assembly into structures with good charge mobility and high viscosity. []

Q3: What is the significance of the selective monoformylation of 2,6,10-Trimethyltriphenylene?

A3: The ability to selectively add a formyl group to 2,6,10-Trimethyltriphenylene is key to creating specific derivatives. [] This regioselective formylation, followed by oxidation, allows for the precise placement of carboxylic acid groups, which can then be further modified with different alkyl chains to tune the properties of the resulting liquid crystals. []

Q4: What analytical techniques are relevant to the study of 2,6,10-Trimethyltriphenylene and its derivatives?

A4: Various analytical techniques are crucial for characterizing 2,6,10-Trimethyltriphenylene and its derivatives. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compounds. [] Differential interference contrast microscopy can be used to observe the self-assembly behavior of the liquid crystalline derivatives. [] Further characterization might involve techniques like X-ray diffraction to study the arrangement of molecules within the liquid crystalline phase.

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